6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole is a heterocyclic compound that features both thiazole and benzothiazole rings. These structures are known for their aromaticity and the presence of nitrogen and sulfur atoms, which contribute to their unique chemical properties. Compounds containing thiazole and benzothiazole moieties have garnered significant interest due to their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas under acidic conditions . The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis can also be utilized to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and heteroatoms allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: A bicyclic compound consisting of a benzene ring fused to a thiazole ring.
2-Methylthiazole: A thiazole derivative with a methyl group at the 2-position
Uniqueness
6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole is unique due to the combination of thiazole and benzothiazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
29942-06-1 |
---|---|
Molecular Formula |
C11H8N2S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
6-(2-methyl-1,3-thiazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S2/c1-7-13-10(5-14-7)8-2-3-9-11(4-8)15-6-12-9/h2-6H,1H3 |
InChI Key |
RJAOZBNKFWIAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.